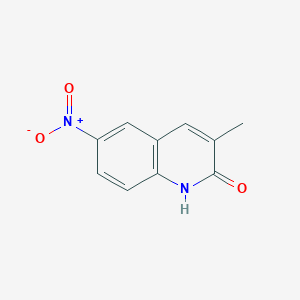

3-Methyl-6-nitro-1,2-dihydroquinolin-2-one

Description

Properties

IUPAC Name |

3-methyl-6-nitro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-6-4-7-5-8(12(14)15)2-3-9(7)11-10(6)13/h2-5H,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHXVVXCIXJSYTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)[N+](=O)[O-])NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical properties of 3-Methyl-6-nitro-1,2-dihydroquinolin-2-one

An In-Depth Technical Guide to the Chemical Properties of 3-Methyl-6-nitro-1,2-dihydroquinolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinolinone Scaffold in Modern Chemistry

The quinolinone core is a privileged heterocyclic scaffold that forms the structural basis of numerous natural alkaloids and synthetic compounds with a wide array of biological and therapeutic activities.[1][2][3] The versatility of the quinolinone framework allows for extensive functionalization, enabling the fine-tuning of its physicochemical and pharmacological properties. The introduction of specific substituents, such as methyl and nitro groups, profoundly influences the molecule's reactivity, stability, and biological interactions.[4][5][6][7]

This guide provides a comprehensive technical overview of this compound, a derivative of significant interest. We will explore its synthesis, characterization, core chemical properties, and reactivity, with a focus on the interplay between the quinolinone backbone and its substituents. The insights presented herein are intended to support researchers and drug development professionals in leveraging this scaffold for the creation of novel chemical entities.

Molecular Structure and Physicochemical Properties

This compound is characterized by a dihydroquinolinone ring system, which consists of a benzene ring fused to a dihydropyridinone ring. Key substitutions include a methyl group at the C3 position and a nitro group at the C6 position of the aromatic ring.

The presence of the lactam functionality, the chiral center at C3, and the strongly electron-withdrawing nitro group defines the molecule's chemical personality. These features create a molecule with distinct regions of varying electron density, polarity, and reactivity.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | Value (Predicted/Inferred) | Reference Analog |

| Molecular Formula | C₁₀H₈N₂O₃ | - |

| Molecular Weight | 206.18 g/mol | - |

| IUPAC Name | 3-Methyl-6-nitro-3,4-dihydro-1H-quinolin-2-one | - |

| CAS Number | Not available | - |

| Appearance | Likely a yellow solid[8] | Ethyl-1-methyl-6-nitro-1,2-dihydroquinoline-3-carboxylate[8] |

| Melting Point | >150 °C (Estimated) | 6-Nitroquinoline (151-153 °C)[9] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF. | 2-Methyl-6-nitroquinoline[10] |

| pKa | Estimated ~16-18 (N-H proton) | General lactam N-H pKa |

Synthesis and Characterization

Proposed Synthetic Workflow: Domino Aza-Michael/Cyclization

A plausible and efficient route would involve the reaction of a suitably substituted aniline with an α,β-unsaturated carbonyl compound. The synthesis of a similar structure, ethyl-1-methyl-6-nitro-1,2-dihydroquinoline-3-carboxylate, has been achieved via a domino reaction of a Morita-Baylis-Hillman (MBH) acetate with an amine, showcasing a powerful strategy for constructing the dihydroquinoline core.[8]

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

-

Reactant Preparation: To a solution of 2-amino-5-nitro-propiophenone (1.0 eq) in a suitable solvent such as DMF or ethanol, add a base like potassium carbonate (1.5 eq).

-

Reaction: Stir the mixture at an elevated temperature (e.g., 50-90 °C) for 4-12 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.

Spectroscopic Characterization

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic methods.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons on the nitro-substituted ring (δ 7.5-8.5 ppm).- A broad singlet for the N-H proton of the lactam (δ ~10-12 ppm).- Signals for the C3 and C4 protons of the dihydro-pyridone ring.- A doublet for the methyl group at C3 (δ ~1.2-1.5 ppm).[8][13] |

| ¹³C NMR | - Carbonyl carbon of the lactam (δ ~160-170 ppm).- Aromatic carbons, with those attached to or near the nitro group shifted downfield.- Aliphatic carbons for C3, C4, and the methyl group.[8][12][13] |

| IR (KBr, cm⁻¹) | - N-H stretching of the lactam (~3200-3400 cm⁻¹).- C=O stretching of the lactam (~1660-1690 cm⁻¹).- Asymmetric and symmetric stretching of the NO₂ group (~1520-1560 cm⁻¹ and ~1340-1380 cm⁻¹).- C=C stretching of the aromatic ring (~1600 cm⁻¹).[8][13] |

| Mass Spec (MS) | Molecular ion peak [M]+ or [M+H]+ corresponding to the molecular weight (206.18). |

Reactivity and Chemical Transformations

The chemical reactivity of this compound is dictated by the interplay of its functional groups. The nitro group, in particular, acts as a powerful "synthetic chameleon," enabling a variety of chemical transformations.[4][5]

Caption: Key reactivity sites on the this compound scaffold.

Reactions at the Nitro Group

The nitro group is the most versatile handle for derivatization. Its strong electron-withdrawing nature activates the quinolinone framework.[5]

-

Reduction to an Amine: The most significant transformation is the reduction of the nitro group to a primary amine (6-amino-3-methyl-1,2-dihydroquinolin-2-one). This can be achieved using various reducing agents, such as Fe/AcOH, SnCl₂/HCl, or catalytic hydrogenation (H₂/Pd-C).[12][14] The resulting amino group serves as a key intermediate for building a library of analogs through acylation, alkylation, or diazotization reactions.

Reactions at the Lactam Nitrogen

-

N-Alkylation/Acylation: The N-H proton of the lactam is weakly acidic and can be deprotonated with a strong base (e.g., NaH), followed by reaction with an electrophile (e.g., alkyl halides, acyl chlorides) to introduce substituents at the N1 position. This modification can significantly alter the molecule's steric and electronic profile.[4][6]

Reactivity of the Aromatic Ring

-

Nucleophilic Aromatic Substitution (SₙAr): The presence of the strongly deactivating nitro group makes the aromatic ring electron-deficient and susceptible to nucleophilic attack, particularly at positions ortho and para to the nitro group. This allows for the displacement of a suitable leaving group (if present) or, in some activated systems, a hydride ion.[5]

Potential Applications in Drug Discovery

The this compound scaffold is a compelling starting point for medicinal chemistry programs due to the established biological relevance of both the quinolinone core and the nitroaromatic moiety.

-

Anticancer Agents: Many nitroaromatic compounds are investigated as bioreductive prodrugs that are selectively activated to cytotoxic species under the hypoxic (low oxygen) conditions found in solid tumors.[15][16] The nitro group can be enzymatically reduced to form reactive intermediates that damage DNA and other cellular macromolecules.[7][15] Studies on related nitroquinolone systems have demonstrated significant anti-proliferative activity against various cancer cell lines, including non-small cell lung cancer.[16]

-

Antimicrobial Agents: The quinolone structure is famously associated with antibacterial drugs. Nitro-containing heterocycles are also well-established antimicrobial agents, exhibiting activity against bacteria, fungi, and protozoa.[7][17] The mechanism often involves the reductive activation of the nitro group within the microbial cell, leading to oxidative stress and cell death.

-

Scaffold for Library Synthesis: The molecule's defined points of reactivity make it an ideal scaffold for generating a diverse chemical library for high-throughput screening.

Caption: A logical workflow for a drug discovery program starting from the title scaffold.

Conclusion

This compound represents a molecule of considerable strategic value for chemical and pharmaceutical research. Its synthesis is achievable through established and robust synthetic methodologies. The true power of this scaffold lies in its chemical properties, particularly the reactivity imparted by the nitro group, which serves as a versatile anchor for extensive derivatization. This feature, combined with the inherent biological potential of the quinolinone core, positions this compound as a promising starting point for the development of novel therapeutics, especially in the fields of oncology and infectious diseases. A thorough understanding of its reactivity and chemical behavior is paramount for unlocking its full potential in drug discovery endeavors.

References

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series. Retrieved from [Link]

-

Synthesis of New Quinoline Derivatives. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Quinoline. (n.d.). In Wikipedia. Retrieved from [Link]

-

Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (2020). Molecules, 25(24), 5919. MDPI. Retrieved from [Link]

-

Role of the Nitro Functionality in the DNA Binding of 3-Nitro-10-methylbenzothiazolo[3,2-a]quinolinium Chloride. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Dihydroquinolines, Dihydronaphthyridines and Quinolones by Domino Reactions of Morita-Baylis-Hillman Acetates. (2021, February 8). National Center for Biotechnology Information. Retrieved from [Link]

-

Shreyas, P. S., et al. (2023). A series of (E)-1-methyl-3-((substituted phenylimino)methyl)quinolin-2(1H)-one schiff bases: Synthesis, characterization, antimicrobial, antitubercular and SAR studies. Current Chemistry Letters, 12(3), 629-642. Growing Science. Retrieved from [Link]

-

Taiwo, F. O., et al. (2021). Design, Synthesis, Reactions and Antibacterial Properties of 2-hydrazinyl-3-methyl-6-nitroquinoxaline Derivatives. Journal of Advances in Medicine and Medical Research, 33(24), 1-12. Retrieved from [Link]

-

Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. (2020). Molecules, 25(17), 3844. MDPI. Retrieved from [Link]

-

Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022, June 27). Molecules, 27(13), 4110. MDPI. Retrieved from [Link]

-

Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (2021). Molecules, 26(11), 3183. MDPI. Retrieved from [Link]

-

Simple preparation of new N-(6-methyl-2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl) pyrrolidin-2-ones and their spectroscopic analysis. (2025, August 7). ResearchGate. Retrieved from [Link]

-

6-Nitro-3,4-dihydroquinolin-2(1H)-one. (n.d.). PubChem. Retrieved from [Link]

-

Anti-proliferative activity of nitroquinolone fused acylhydrazones as non-small cell human lung cancer agents. (2023). RSC Medicinal Chemistry, 14(6), 1109-1123. Royal Society of Chemistry. Retrieved from [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2020). Organic & Medicinal Chemistry International Journal, 10(1). Juniper Publishers. Retrieved from [Link]

-

Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. (2025, June 1). Acta Pharmaceutica, 75(2), 223-239. Retrieved from [Link]

-

Taiwo, F. O., et al. (2021, December 9). Design, Synthesis, Reactions and Antibacterial Properties of 2-hydrazinyl-3-methyl-6-nitroquinoxaline Derivatives. ResearchGate. Retrieved from [Link]

-

6-Nitroquinoline. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. (2020). Molecules, 25(21), 5178. MDPI. Retrieved from [Link]

-

2-Methyl-6-nitroquinoline. (n.d.). PubChem. Retrieved from [Link]

-

Heterogeneous Synergistic Catalysis for Promoting Aza-Michael–Henry Tandem Reaction for the Synthesis of Chiral 3-Nitro-1,2-Dihydroquinoline. (2018). Catalysts, 8(12), 629. MDPI. Retrieved from [Link]

-

3-Methyl-5-nitro-2-pyridone. (n.d.). PubChem. Retrieved from [Link]

-

Experimental and Theoretical Investigation on the Thermochemistry of 3-Methyl-2-benzoxazolinone and 6-Nitro-2-benzoxazolinone. (2018). Molecules, 23(1), 180. MDPI. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. iipseries.org [iipseries.org]

- 3. researchgate.net [researchgate.net]

- 4. Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dihydroquinolines, Dihydronaphthyridines and Quinolones by Domino Reactions of Morita-Baylis-Hillman Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 6-NITROQUINOLINE | 613-50-3 [chemicalbook.com]

- 10. 2-Methyl-6-nitroquinoline | C10H8N2O2 | CID 69172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Quinoline - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. catalog.journals4promo.com [catalog.journals4promo.com]

- 14. Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Role of the Nitro Functionality in the DNA Binding of 3-Nitro-10-methylbenzothiazolo[3,2-a]quinolinium Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-proliferative activity of nitroquinolone fused acylhydrazones as non-small cell human lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

1H NMR analysis of 3-Methyl-6-nitro-1,2-dihydroquinolin-2-one

An In-Depth Technical Guide to the ¹H NMR Analysis of 3-Methyl-6-nitro-1,2-dihydroquinolin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound belonging to the quinolinone class of molecules. Quinolinone scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active natural products and synthetic pharmaceuticals. The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring their identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the most powerful and definitive tool for the structural elucidation of organic molecules.

This guide serves as a comprehensive technical resource for the ¹H NMR analysis of this compound. It moves beyond a simple recitation of data to explain the underlying principles and experimental considerations, providing field-proven insights for accurate spectral interpretation. We will deconstruct the expected spectrum, explaining the causal relationships between the molecular structure and the resulting NMR signals, grounded in authoritative spectroscopic principles.

Pillar 1: Theoretical Foundation of the ¹H NMR Spectrum

A complete understanding of the ¹H NMR spectrum of this compound requires a firm grasp of several core NMR principles. The final appearance of the spectrum is a confluence of chemical environment, through-bond scalar coupling, and proton stoichiometry.

-

Chemical Shift (δ): The position of a signal on the x-axis (in parts per million, ppm) is known as its chemical shift. This value is determined by the local electronic environment of a given proton. Electron-withdrawing groups (like the nitro group, -NO₂, and the carbonyl group, C=O) decrease the electron density around nearby protons, "deshielding" them from the external magnetic field and causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups increase electron density, "shielding" protons and moving their signals to a lower chemical shift (upfield).[1][2] All shifts are measured relative to a standard, typically tetramethylsilane (TMS), which is assigned a chemical shift of 0 ppm.[3]

-

Spin-Spin Coupling and Multiplicity: Protons on adjacent, non-equivalent carbons interact through the intervening chemical bonds, a phenomenon called spin-spin or scalar coupling.[4] This interaction causes the signals to split into multiple lines, referred to as the signal's multiplicity. The multiplicity is generally described by the "n+1 rule," where 'n' is the number of equivalent neighboring protons, resulting in patterns like singlets (s), doublets (d), triplets (t), and quartets (q).[4]

-

Coupling Constant (J): The distance between the split lines of a signal is the coupling constant, measured in Hertz (Hz).[5] The magnitude of J provides critical information about the connectivity and stereochemical relationship between the coupled protons. For instance, ortho-coupling between protons on an aromatic ring typically shows a large J value (7-9 Hz), while meta-coupling is significantly smaller (~2-3 Hz).[4]

-

Integration: The area under each signal is directly proportional to the number of protons that generate the signal. This allows for a quantitative count of the protons in each unique chemical environment.[1]

Pillar 2: Experimental Protocol for Data Acquisition

The acquisition of a high-quality, interpretable spectrum is contingent upon a robust and well-defined experimental methodology.

Step-by-Step Sample Preparation and Acquisition

-

Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound.

-

Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for its versatility. However, if the compound shows poor solubility or if exchangeable protons (like N-H) are of key interest, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as the internal reference for calibrating the chemical shift scale to 0.00 ppm.[3]

-

Transfer to NMR Tube: Transfer the final solution to a clean, dry 5 mm NMR tube.

-

Spectrometer Setup: Place the sample in the NMR spectrometer (e.g., a 400 MHz or 500 MHz instrument).

-

Data Acquisition:

-

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent and perform shimming to optimize the homogeneity of the magnetic field, which ensures sharp, well-resolved peaks.

-

Acquisition Parameters: Set standard ¹H acquisition parameters. A typical experiment might involve a 90° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and the collection of 8 to 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, followed by phase correction and baseline correction to yield the final spectrum.

The following diagram illustrates the standard workflow for NMR analysis.

Predicted ¹H NMR Data

| Proton Label | Integration | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (Hz) | Rationale |

| N-H | 1H | ~10.5 - 11.5 | Broad Singlet (br s) | - | Amide proton, highly deshielded by the adjacent carbonyl and aromatic ring. Signal is often broad due to quadrupolar relaxation and exchange. Position is highly solvent and concentration dependent. |

| H-5 | 1H | ~8.3 - 8.5 | Doublet (d) | Jmeta ≈ 2.5 - 3.0 | This proton is ortho to the strongly electron-withdrawing nitro group, causing significant deshielding. It is coupled only to H-7 through a meta-relationship. |

| H-7 | 1H | ~8.1 - 8.3 | Doublet of Doublets (dd) | Jortho ≈ 9.0, Jmeta ≈ 2.5 | This proton is coupled to H-8 (ortho) and H-5 (meta). The nitro group's influence places it downfield. |

| H-8 | 1H | ~7.2 - 7.4 | Doublet (d) | Jortho ≈ 9.0 | Coupled to H-7 (ortho). This proton is furthest from the nitro group and adjacent to the electron-donating nitrogen atom, placing it the most upfield of the aromatic protons. |

| H-3 | 1H | ~3.0 - 3.3 | Multiplet (m) | - | Methine proton adjacent to the C4 methylene group and the C3-methyl group. It will be a complex multiplet due to coupling with H-4a, H-4b, and the methyl protons. |

| H-4a, H-4b | 2H | ~2.8 - 3.1 | Multiplets (m) | - | These are diastereotopic methylene protons adjacent to the aromatic ring and the chiral center at C3. They couple with each other (geminal coupling) and with H-3 (vicinal coupling), resulting in complex, overlapping multiplets, likely appearing as two separate signals. |

| -CH₃ | 3H | ~1.2 - 1.4 | Doublet (d) | Jvicinal ≈ 7.0 | The methyl group is coupled to the single proton on C3, resulting in a clean doublet. |

Detailed Spectral Analysis

-

Aromatic Region (δ 7.0 - 8.5 ppm): The most notable feature is the strong electron-withdrawing effect of the nitro group at the C-6 position. This effect powerfully deshields all protons on the aromatic ring, shifting them significantly downfield compared to an unsubstituted quinolinone. [6] * H-5: Being ortho to the nitro group, H-5 experiences the most pronounced deshielding and will appear at the lowest field. Its multiplicity will be a doublet due to meta-coupling with H-7 (⁴J coupling). [4] * H-7: This proton will show a doublet of doublets pattern. The larger splitting arises from ortho-coupling to H-8 (³J ≈ 9.0 Hz), and the smaller splitting comes from meta-coupling to H-5 (⁴J ≈ 2.5 Hz).

-

H-8: This proton will appear as a doublet due to ortho-coupling with H-7. It resides at the highest field within the aromatic region due to its greater distance from the nitro group.

-

-

Aliphatic Region (δ 1.0 - 3.5 ppm):

-

C3-CH₃: The methyl group at C3 is coupled to the single proton at H-3, leading to a characteristic doublet signal in the upfield region of the spectrum.

-

H-3 and H-4: The presence of a chiral center at C3 renders the two protons at C4 diastereotopic, meaning they are chemically non-equivalent. As a result, they will have different chemical shifts and will couple to each other (geminal coupling). Each H-4 proton will also couple to H-3 (vicinal coupling). This will result in two complex multiplets for H-4a and H-4b. The H-3 proton, being coupled to three other protons (H-4a, H-4b, and the methyl group), will likely appear as a complex multiplet. For an unambiguous assignment of this region, 2D NMR experiments such as COSY would be invaluable.

-

-

Amide Proton (N-H): The amide proton (N-H) is typically found far downfield due to deshielding from the carbonyl group and resonance effects. Its signal is often broad and may exchange with trace amounts of D₂O in the solvent, causing it to diminish or disappear. In DMSO-d₆, this peak is usually sharper and more reliably observed.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that is directly interpretable from fundamental NMR principles. The powerful deshielding effect of the C-6 nitro group dominates the aromatic region, creating a predictable downfield shift and splitting pattern for protons H-5, H-7, and H-8. The aliphatic region is characterized by a methyl doublet and a complex set of multiplets arising from the diastereotopic C-4 protons and the C-3 methine at the molecule's chiral center. This guide provides the foundational knowledge for researchers to confidently acquire, interpret, and validate the structure of this important quinolinone derivative, ensuring scientific integrity in drug discovery and chemical research.

References

-

ResearchGate. (n.d.). ¹H-NMR spectrum of compound II. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one (5). Retrieved from [Link]

-

UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]

-

ACD/Labs. (n.d.). ¹H–¹H Coupling in Proton NMR. Retrieved from [Link]

-

Ainscow, C., et al. (2021). Dihydroquinolines, Dihydronaphthyridines and Quinolones by Domino Reactions of Morita-Baylis-Hillman Acetates. Molecules, 26(4), 834. Available at: [Link]

-

Abraham, R. J., et al. (2004). ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 42(4), 421-430. Available at: [Link]

-

ResearchGate. (n.d.). Studies on the alkylation of quinolin-2(1H)-one derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Profluorescent Fluoroquinolone-Nitroxides for Investigating Antibiotic–Bacterial Interactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. Retrieved from [Link]

-

Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Coupling constants for ¹H and ¹³C NMR. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Neutral alumina catalysed synthesis of 3-nitro-1,2-dihydroquinolines and 3-nitrochromenes, under solvent-free conditions, via tandem process. Retrieved from [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

-

TSI Journals. (n.d.). ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

-

MDPI. (n.d.). Heterogeneous Synergistic Catalysis for Promoting Aza-Michael–Henry Tandem Reaction for the Synthesis of Chiral 3-Nitro-1,2-Dihydroquinoline. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Bifunctional Thiourea-Promoted Cascade aza-Michael-Henry-Dehydration Reactions: Asymmetric Synthesis of 3-Nitro-1, 2-dihydroquinolines. Retrieved from [Link]

-

Hrcak. (n.d.). Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships. Retrieved from [Link]

-

ResearchGate. (n.d.). Elaborated ¹HNMR spectra of 5b to explain coupling constants. Retrieved from [Link]

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

-

Hrcak. (n.d.). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

-

Semantic Scholar. (2020). Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Retrieved from [Link]

-

Automated Topology Builder. (n.d.). 3-Nitroaniline. Retrieved from [Link]

-

University of Missouri-St. Louis. (n.d.). Coupling Constants and Structure: Vicinal Couplings. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements. Retrieved from [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. acdlabs.com [acdlabs.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the ¹³C NMR Spectral Analysis of 3-Methyl-6-nitro-1,2-dihydroquinolin-2-one

Introduction: The Imperative for Structural Certainty

3-Methyl-6-nitro-1,2-dihydroquinolin-2-one is a substituted heterocyclic compound belonging to the quinolinone class. Quinolinone scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active molecules. The precise substitution pattern on the quinolinone core dictates the molecule's chemical properties and biological activity. Therefore, unambiguous structural elucidation is a critical step in the synthesis and characterization of these compounds.

Theoretical Principles: Understanding Substituent-Induced Chemical Shifts

The ¹³C chemical shift (δ) is highly sensitive to the local electronic environment of each carbon atom. In this compound, the chemical shifts are primarily influenced by the inherent structure of the quinolin-2-one core and the powerful electronic effects of the methyl (-CH₃) and nitro (-NO₂) substituents.

-

The Quinolin-2-one Core: The core structure contains sp² hybridized carbons of the aromatic and enamine systems, which typically resonate in the downfield region (δ 110-150 ppm)[1]. The carbonyl carbon (C=O) of the lactam is significantly deshielded and appears much further downfield (δ > 160 ppm).

-

Effect of the Nitro (-NO₂) Group: The nitro group is a potent electron-withdrawing group through both resonance and inductive effects. This causes significant deshielding (a downfield shift) of the carbon atoms in the benzene ring[2]. The ipso-carbon (the carbon directly attached to the -NO₂ group) experiences the strongest effect. This deshielding is also pronounced at the para-position relative to the nitro group[3]. In some cases, the signal for a quaternary carbon attached to a nitro group can be weak or difficult to observe due to long relaxation times and potential coupling to the quadrupolar ¹⁴N nucleus[4].

-

Effect of the Methyl (-CH₃) Group: The methyl group is a weak electron-donating group. It causes a minor shielding effect (an upfield shift) on the carbons to which it is attached and within the ring system[5]. The methyl carbon itself will appear in the aliphatic region of the spectrum (δ 15-30 ppm).

These predictable electronic effects allow for a logical assignment of each carbon signal in the spectrum.

Experimental Protocol for Data Acquisition

Obtaining a high-quality ¹³C NMR spectrum requires meticulous sample preparation and parameter optimization. The following protocol describes a self-validating system for the analysis of quinolinone derivatives[6][7].

Sample Preparation

-

Sample Quantity: Weigh approximately 50-100 mg of the purified this compound sample. A higher concentration is necessary for ¹³C NMR compared to ¹H NMR due to the low natural abundance (1.1%) of the ¹³C isotope[6].

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for quinolinone derivatives. The solvent choice must be reported as it can influence chemical shifts[6]. For this guide, CDCl₃ is the reference solvent.

-

Dissolution: Dissolve the sample in 0.6-0.75 mL of the chosen deuterated solvent in a clean vial before transferring to a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically pre-added to the deuterated solvent by the manufacturer and serves as the internal reference standard (δ = 0.0 ppm).

Spectrometer Setup and Data Acquisition

-

Insertion and Locking: Insert the NMR tube into the spinner and place it in the spectrometer. Lock the spectrometer frequency to the deuterium signal of the solvent.

-

Shimming: Optimize the magnetic field homogeneity by shimming the spectrometer to achieve sharp, symmetrical signal shapes.

-

Tuning and Matching: Tune the probe for the ¹³C frequency to ensure efficient power transfer[8].

-

Acquisition Parameters:

-

Experiment Type: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on a Bruker spectrometer). Proton decoupling removes ¹H-¹³C coupling, resulting in a single sharp line for each unique carbon[9].

-

Relaxation Delay (d1): Set an initial delay of 2 seconds. Quaternary carbons, especially those attached to nitro groups, have longer relaxation times. If these signals are weak or missing, increasing the delay to 5-10 seconds is recommended[4].

-

Number of Scans (ns): Due to the low sensitivity of ¹³C, a larger number of scans is required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

-

-

Data Acquisition: Initiate the acquisition by typing zg (zero and go).

Data Processing

-

Fourier Transform: Apply an exponential multiplication (line broadening factor of ~1 Hz) to the Free Induction Decay (FID) and perform a Fourier transform (efp).

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum (apk) and apply a baseline correction to ensure accurate signal integration and presentation.

-

Referencing: Calibrate the spectrum by setting the solvent peak to its known chemical shift (e.g., CDCl₃ at δ 77.16 ppm)[6]. This ensures all other peaks are accurately referenced.

Workflow Diagram

Sources

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. tandfonline.com [tandfonline.com]

- 3. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.uiowa.edu [chem.uiowa.edu]

- 9. bhu.ac.in [bhu.ac.in]

The Nitro-Quinolinone Scaffold: A Privileged Motif in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Publication Date: January 22, 2026

Abstract

The quinolinone core, a bicyclic heterocyclic system, has long been recognized as a "privileged scaffold" in medicinal chemistry, giving rise to a multitude of compounds with diverse and potent biological activities. The strategic introduction of a nitro (-NO₂) group to this framework profoundly influences the molecule's physicochemical properties, often leading to a significant enhancement or modulation of its pharmacological profile. This technical guide provides a comprehensive exploration of the biological activities of nitro-substituted quinolinone derivatives, with a primary focus on their anticancer and antimicrobial properties. We will delve into the mechanistic underpinnings of their action, supported by a curated selection of preclinical data. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the evaluation of these biological activities, aiming to equip researchers and drug development professionals with the necessary tools to advance the study of this promising class of compounds.

Introduction: The Quinolinone Nucleus and the Impact of Nitro-Substitution

Quinoline and its derivatives are fundamental heterocyclic compounds that have played a pivotal role in the development of numerous therapeutic agents.[1][2] The quinolinone scaffold, a derivative of quinoline, is present in many natural alkaloids with potent antitumor activity, such as camptothecin.[2] The versatility of the quinolinone ring system allows for extensive chemical modifications, enabling the fine-tuning of its biological effects.

The introduction of a nitro group, a potent electron-withdrawing moiety, dramatically alters the electronic landscape of the quinolinone core. This substitution can enhance the molecule's ability to participate in crucial biological interactions, such as hydrogen bonding and π-π stacking with protein residues, thereby increasing its affinity for specific molecular targets.[3] Moreover, the nitro group can be metabolically reduced to reactive intermediates, such as nitroso and hydroxylamino derivatives, which can contribute to the compound's mechanism of action, particularly in hypoxic environments often found in solid tumors and microbial biofilms.

This guide will navigate the multifaceted biological activities of nitro-substituted quinolinones, providing a robust foundation for their further investigation and potential clinical translation.

Anticancer Activity of Nitro-Substituted Quinolinone Derivatives

Nitro-substituted quinolinone derivatives have emerged as a promising class of anticancer agents, demonstrating significant cytotoxic effects against a wide range of human cancer cell lines.[3][4][5] Their mechanisms of action are often multifactorial, targeting key cellular processes involved in cancer cell proliferation, survival, and metastasis.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Many nitro-substituted quinolinone and related quinazoline derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cancer cell signaling.[1][6][7] Overexpression or mutation of RTKs, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), is a common driver of tumorigenesis.[1][6] These compounds often compete with ATP for binding to the kinase domain of the receptor, thereby blocking downstream signaling pathways responsible for cell growth and proliferation.[7]

For instance, certain 5-anilinoquinazoline derivatives bearing a nitro group have demonstrated potent VEGFR-2 kinase inhibition with IC₅₀ values in the submicromolar range.[6] Similarly, some 6-nitro-4-substituted quinazolines have shown superior EGFR inhibitory activity compared to the established drug gefitinib.[5]

Induction of Apoptosis

A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis, in cancer cells. Nitro-substituted quinolinones have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8][9]

The intrinsic pathway is often initiated by cellular stress, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors. This process is tightly regulated by the Bcl-2 family of proteins, with pro-apoptotic members like Bax promoting apoptosis and anti-apoptotic members like Bcl-2 inhibiting it. Studies have shown that some nitro-substituted derivatives can upregulate Bax and downregulate Bcl-2, shifting the balance towards apoptosis.[8][9] This is followed by the activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3, which orchestrate the dismantling of the cell.[8][9]

The extrinsic pathway is activated by the binding of death ligands to their cognate receptors on the cell surface, leading to the recruitment of adaptor proteins and the activation of caspase-8.[10]

The diagram below illustrates a generalized pathway for apoptosis induction by nitro-substituted quinolinone derivatives.

Caption: Generalized Apoptotic Pathway Induced by Nitro-Quinolinones.

Quantitative Anticancer Activity

The cytotoxic potential of nitro-substituted quinolinone derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC₅₀ values of selected nitro-substituted quinolinone and related derivatives against various human cancer cell lines.

| Compound ID/Reference | Cancer Cell Line | IC₅₀ (µM) |

| 4b[3] | MCF-7 (Breast) | 0.002 |

| 4j[3] | MCF-7 (Breast) | 0.002 |

| 4k[3] | MCF-7 (Breast) | 0.004 |

| 4e[3] | MCF-7 (Breast) | 0.004 |

| Staurosporine (Reference)[3] | MCF-7 (Breast) | 0.005 |

| 4b[3] | WI-38 (Normal Lung) | 0.048 |

| 4j[3] | WI-38 (Normal Lung) | 0.040 |

| 4k[3] | WI-38 (Normal Lung) | 0.016 |

| 4e[3] | WI-38 (Normal Lung) | 0.0149 |

| 6c[5] | HCT-116 (Colon) | Superior to Gefitinib |

| 6c[5] | A549 (Lung) | Superior to Gefitinib |

| Nitro-substituted semicarbazide 4c[4] | U87 (Malignant Glioma) | 12.6 |

| Nitro-substituted semicarbazide 4d[4] | U87 (Malignant Glioma) | 13.7 |

Antimicrobial Activity of Nitro-Substituted Quinolinone Derivatives

The quinolone scaffold is the backbone of a major class of antibacterial agents, the fluoroquinolones. The addition of a nitro group can further enhance the antimicrobial spectrum and potency of these compounds. Nitro-substituted quinolinones have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungal pathogens.[11][12]

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

A primary mechanism of action for many quinolone-based antibacterials is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[13][14][15] These enzymes are essential for bacterial DNA replication, repair, and recombination. Quinolones stabilize the enzyme-DNA complex in a state where the DNA is cleaved, leading to the accumulation of double-strand breaks and ultimately bacterial cell death.[13] The nitro group can enhance the binding of the quinolinone derivative to this complex, thereby increasing its inhibitory potency.[14]

Generation of Reactive Oxygen Species (ROS)

Some studies suggest that the bactericidal activity of certain quinolones, including those with nitro-substituents, may be augmented by the generation of reactive oxygen species (ROS), such as superoxide anions and hydroxyl radicals.[16][17][18] These highly reactive molecules can cause widespread damage to cellular components, including DNA, proteins, and lipids, contributing to bacterial cell death.[19][20] The nitro group, through its reduction, can participate in redox cycling, a process that can lead to the production of ROS.[17]

The diagram below illustrates a simplified workflow for assessing the antimicrobial activity of nitro-substituted quinolinone derivatives.

Sources

- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]

- 8. Upregulation of BAX and caspase-3, as well as downregulation of Bcl-2 during treatment with indeno[1,2-b]quinoxalin derivatives, mediated apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijper.org [ijper.org]

- 10. mdpi.com [mdpi.com]

- 11. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antibacterial and antifungal activities of nitroxoline Mannich bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug--DNA binding model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanism of quinolone inhibition of DNA gyrase. Appearance of unique norfloxacin binding sites in enzyme-DNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Contribution of reactive oxygen species to pathways of quinolone-mediated bacterial cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. Frontiers | β-lactam antibiotics induce metabolic perturbations linked to ROS generation leads to bacterial impairment [frontiersin.org]

An In-Depth Technical Guide to the In Vitro Evaluation of 3-Methyl-6-nitro-1,2-dihydroquinolin-2-one

A Senior Application Scientist's Perspective on Preclinical Assessment

Foreword: Charting a Course for a Novel Quinolinone Derivative

The quinoline and quinolinone scaffolds are cornerstones in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] 3-Methyl-6-nitro-1,2-dihydroquinolin-2-one is a member of this promising class of heterocyclic compounds. While direct experimental data for this specific molecule is not extensively available in the public domain, its structural features—a quinolinone core, a methyl group, and a nitro functional group—suggest a strong potential for significant biological activity. The nitro group, in particular, is a well-known pharmacophore that can confer a range of biological effects.[3]

This guide, therefore, serves as a comprehensive roadmap for researchers, scientists, and drug development professionals embarking on the in vitro investigation of this compound. By drawing parallels with structurally related quinolinone and quinazolinone derivatives, we will outline a logical, multi-tiered strategy for its preclinical evaluation.[4][5][6] The methodologies detailed herein are designed to be robust and self-validating, providing a solid foundation for elucidating the compound's therapeutic potential.

Compound Profile: Synthesis and Physicochemical Characteristics

A logical first step in the investigation of a novel compound is to understand its synthesis and basic properties.

Synthesis Pathway

Physicochemical Properties (Predicted)

A summary of the predicted physicochemical properties of this compound is presented below. These parameters are crucial for designing experiments, particularly for ensuring solubility in assay media.

| Property | Predicted Value | Significance in In Vitro Studies |

| Molecular Formula | C₁₀H₈N₂O₃ | Essential for calculating molar concentrations. |

| Molecular Weight | 204.18 g/mol | Used for preparing stock solutions. |

| LogP (Octanol/Water) | ~1.5 - 2.5 | Indicates moderate lipophilicity, suggesting good membrane permeability but may require a co-solvent like DMSO for aqueous solubility. |

| pKa | ~7.5 - 8.5 (Amide N-H) | Influences ionization state at physiological pH, which can affect cell permeability and target binding. |

| Solubility | Poor in water, soluble in organic solvents (e.g., DMSO, DMF) | Dictates the choice of vehicle for stock solutions and the final concentration of the vehicle in assays to avoid off-target effects. |

A Tiered Strategy for In Vitro Biological Evaluation

A systematic, tiered approach is recommended to efficiently screen for biological activity and then delve into the mechanism of action.

Caption: Tiered approach for in vitro evaluation.

Tier 1: Foundational Bioactivity Screening

The initial phase aims to establish a broad understanding of the compound's biological effects.

Given that many quinolinone and quinazolinone derivatives exhibit anticancer properties, a primary screen for cytotoxicity against a panel of human cancer cell lines is warranted.[4][5][6]

Protocol: MTT Assay for Cell Viability

-

Cell Culture:

-

Select a panel of cancer cell lines from different tissue origins (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon).

-

Culture cells in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified 5% CO₂ incubator.

-

-

Cell Seeding:

-

Harvest cells using trypsin-EDTA and perform a cell count.

-

Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5% to avoid vehicle-induced toxicity.

-

Replace the media in the wells with the media containing the compound or vehicle control.

-

-

Incubation:

-

Incubate the plates for 48-72 hours.

-

-

MTT Assay:

-

Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression.

-

The quinoline scaffold is present in many antimicrobial agents. Therefore, screening for antibacterial and antifungal activity is a logical step.[9][10]

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Microorganism Preparation:

-

Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Prepare a standardized inoculum of each microorganism (e.g., 0.5 McFarland standard).

-

-

Compound Preparation:

-

Prepare a 2x concentrated serial dilution of the compound in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

-

Assay:

-

In a 96-well plate, mix equal volumes of the 2x compound dilution and the standardized inoculum.

-

Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

-

Data Analysis:

Tier 2: Mechanistic Elucidation

If the compound shows significant cytotoxicity in cancer cell lines, the next step is to investigate its mechanism of action. Based on the literature for related compounds, key targets include COX-2, LDHA, and receptor tyrosine kinases.[1]

Protocol: COX-2 Inhibition Assay (Fluorometric)

-

Reagents:

-

Human recombinant COX-2 enzyme.

-

Arachidonic acid (substrate).

-

Fluorometric probe (e.g., ADHP).

-

Assay buffer.

-

-

Procedure:

-

In a 96-well plate, add the assay buffer, the compound at various concentrations, and the COX-2 enzyme.

-

Incubate for 10-15 minutes at room temperature.

-

Initiate the reaction by adding arachidonic acid and the fluorometric probe.

-

Monitor the increase in fluorescence over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration.

-

Determine the IC₅₀ value for COX-2 inhibition.

-

Protocol: Lactate Dehydrogenase A (LDHA) Inhibition Assay (Colorimetric)

-

Reagents:

-

Human recombinant LDHA enzyme.

-

Pyruvate (substrate).

-

NADH (cofactor).

-

Assay buffer.

-

-

Procedure:

-

In a 96-well plate, add the assay buffer, NADH, and the compound at various concentrations.

-

Add the LDHA enzyme and incubate for 10-15 minutes at 37°C.

-

Initiate the reaction by adding pyruvate.

-

Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time.

-

-

Data Analysis:

-

Calculate the rate of NADH consumption.

-

Determine the IC₅₀ value for LDHA inhibition.

-

Caption: Inhibition of LDHA by the test compound.

Data Presentation and Interpretation

Tabular Summary of Results

Quantitative data should be summarized in tables for easy comparison.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Tissue of Origin | IC₅₀ (µM) ± SD |

| MCF-7 | Breast | Value |

| A549 | Lung | Value |

| HCT116 | Colon | Value |

Table 2: Enzyme Inhibitory Activity

| Enzyme | IC₅₀ (µM) ± SD |

| COX-2 | Value |

| LDHA | Value |

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount.

-

Material Safety Data Sheet (MSDS): Although a specific MSDS for this compound may not be available, treat it as a potentially hazardous chemical.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves when handling the compound.

-

Handling: Handle the solid compound in a chemical fume hood to avoid inhalation of fine particles.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.

Concluding Remarks and Future Directions

This guide provides a comprehensive framework for the initial in vitro characterization of this compound. The proposed tiered approach allows for an efficient allocation of resources, starting with broad screening and progressing to more detailed mechanistic studies. Positive results from these assays would provide a strong rationale for advancing the compound to more complex in vitro models, such as 3D spheroid cultures, and eventually to in vivo studies. The exploration of this and other novel quinolinone derivatives holds significant promise for the discovery of new therapeutic agents.

References

-

Design, Synthesis, Reactions and Antibacterial Properties of 2-hydrazinyl-3-methyl-6-nitroquinoxaline Derivatives. (2021-11-23). Available from: [Link]

-

Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. (2022-12-05). National Institutes of Health (NIH). Available from: [Link]

-

Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. (2019-07-25). PubMed. Available from: [Link]

-

Synthesis and anticancer activity of novel quinazolinone-based rhodanines. (2017-10-13). PubMed. Available from: [Link]

-

Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023-10-12). PMC. Available from: [Link]

-

Synthesis and anticancer activity of novel quinazolinone-based rhodanines. (2017-10-13). PMC. Available from: [Link]

-

Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. (2022-09-01). Taylor & Francis Online. Available from: [Link]

-

Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. MDPI. Available from: [Link]

-

In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. (2024-11-14). PubMed. Available from: [Link]

-

Chemical characterization and antimicrobial activities of Citrus aurantifolia peel oils and Ocimum sanctum ethanolic extract. (2025-09-05). PMC. Available from: [Link]

-

Antimicrobial Activity of Six Different Parts of the Plant Citrus medica Linn. CABI Digital Library. Available from: [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022-06-05). PMC. Available from: [Link]

-

Dihydroquinolines, Dihydronaphthyridines and Quinolones by Domino Reactions of Morita-Baylis-Hillman Acetates. (2021-02-08). PMC. Available from: [Link]

-

Synthesis, Characterization, In Silico and In Vitro Antimicrobial Evaluation of Some Quinoline Derivatives. (2025-11-25). Indian Journal of Chemistry (IJC). Available from: [Link]

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. Available from: [Link]

-

Lead Identification of 8-(Methylamino)-2-oxo-1,2-dihydroquinoline Derivatives as DNA Gyrase Inhibitors: Hit-to-Lead Generation Involving Thermodynamic Evaluation. ACS Publications. Available from: [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. Available from: [Link]

-

Phytochemical Profile and Antimicrobial Activity of Citrus Medica (Limau Susu) Fruit Peels Extract. (2025-11-25). International Journal of Biotechnology and Biomedicine (IJBB). Available from: [Link]

-

Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Taylor & Francis Online. Available from: [Link]

-

Heterogeneous Synergistic Catalysis for Promoting Aza-Michael–Henry Tandem Reaction for the Synthesis of Chiral 3-Nitro-1,2-Dihydroquinoline. MDPI. Available from: [Link]

-

Benzoquinazoline inhibitors of thymidylate synthase: enzyme inhibitory activity and cytotoxicity of some 3-amino- and 3-methylbenzo[f]quinazolin-1(2H)-ones. (1993-08-06). PubMed. Available from: [Link]

-

Chemical Composition and Antibacterial and Antioxidant Activity of a Citrus Essential Oil and Its Fractions. (2021-05-13). PMC. Available from: [Link]

-

Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. ResearchGate. Available from: [Link]

- Method for one-step preparation of 2-methylquinoline. Google Patents.

-

Pharmacodynamics: Enzyme Inhibition. (2024-12-12). YouTube. Available from: [Link]

-

Simple preparation of new N-(6-methyl-2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl) pyrrolidin-2-ones and their spectroscopic analysis. ResearchGate. Available from: [Link]

-

The Chemical Composition and Antibacterial and Antioxidant Activities of Five Citrus Essential Oils. (2022-10-19). PMC. Available from: [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and anticancer activity of novel quinazolinone-based rhodanines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Dihydroquinolines, Dihydronaphthyridines and Quinolones by Domino Reactions of Morita-Baylis-Hillman Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN102898366A - Method for one-step preparation of 2-methylquinoline - Google Patents [patents.google.com]

- 9. catalog.journals4promo.com [catalog.journals4promo.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Chemical characterization and antimicrobial activities of Citrus aurantifolia peel oils and Ocimum sanctum ethanolic extract - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cabidigitallibrary.org [cabidigitallibrary.org]

The Nitro Group: A Small Moiety with a Colossal Impact on the Biological Activity and Synthetic Versatility of Quinolinones

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities.[1][2] The strategic functionalization of this privileged heterocycle is paramount for modulating its biological profile. Among the various substituents, the nitro group (NO₂) stands out for its profound and multifaceted influence. This guide provides a comprehensive exploration of the pivotal role the nitro group plays, transitioning from its fundamental effects on the molecule's electronic and steric properties to its direct implications for anticancer, antimicrobial, and anti-inflammatory activities. Furthermore, we delve into the utility of the nitro group as a powerful synthetic handle, enabling novel chemical transformations and the diversification of quinolinone libraries. This document serves as a technical resource, synthesizing field-proven insights and detailed experimental protocols for professionals engaged in the research and development of quinolinone-based therapeutics.

The Underlying Chemistry: How the Nitro Group Governs Quinolone Reactivity

The influence of the nitro group is rooted in its fundamental physicochemical properties. Understanding these effects is critical to appreciating its role in both biological activity and chemical synthesis.

Potent Electron-Withdrawing Effects

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry.[1] When attached to the quinolinone ring, it significantly reduces the electron density of the aromatic system.[1] This electronic perturbation has two major consequences:

-

Activation for Nucleophilic Attack: The electron-deficient nature of the nitro-substituted quinolinone ring makes it highly susceptible to attack by nucleophiles. This property is exploited in various synthetic strategies to functionalize the scaffold in ways that are not possible with unsubstituted quinolones.[1]

-

Modulation of Bioactivity: By altering the electronic landscape, the nitro group can influence how the molecule interacts with biological targets like enzymes and receptors. It affects the molecule's polarity and its ability to form hydrogen bonds and other non-covalent interactions, which are crucial for binding affinity.[3]

Steric Hindrance and Conformational Distortion

Beyond electronics, the physical size of the nitro group can induce significant steric strain, particularly when positioned at sterically crowded locations such as the C-8 position.

In 1-methyl-3,6,8-trinitro-2-quinolone (TNQ), for instance, steric repulsion between the C-8 nitro group and the C-1 methyl group distorts the quinolinone ring system.[4] This forces the pyridone moiety out of plane with the benzene ring, disrupting π-orbital overlap and breaking the aromaticity of the pyridone ring.[4] Consequently, this part of the molecule behaves more like an activated nitroalkene than a stable aromatic system, leading to exceptionally high reactivity in cycloaddition and substitution reactions.[1][4]

The Pharmacological Impact: Nitro-Quinolinones in Drug Discovery

The presence of a nitro group is a recurring motif in bioactive molecules, conferring a range of potent pharmacological activities.[3][5] In quinolinones, this functional group is instrumental in defining their therapeutic potential.

Anticancer Activity

Several nitro-substituted quinolones have demonstrated significant potential as anticancer agents.[6][7] The nitro group contributes to their mechanism of action in several ways:

-

Angiogenesis Inhibition: 8-hydroxy-5-nitroquinoline (Nitroxoline) has been identified as a potent anti-angiogenic agent, a critical mechanism for halting tumor growth by cutting off its blood supply.[8]

-

Induction of Cytotoxicity: The nitro group can enhance the cytotoxicity of the quinolinone core against various cancer cell lines, including those of the prostate, bladder, and glioma.[6] It can increase the generation of intracellular reactive oxygen species (ROS), especially in the presence of copper, leading to oxidative stress and cell death.[8]

-

Growth Inhibition: Quinoline derivatives can arrest the cell cycle, induce apoptosis, inhibit angiogenesis, and disrupt cell migration, all of which are crucial for controlling cancer progression.[7]

Antimicrobial Activity

The nitro group is a well-established pharmacophore in antimicrobial agents.[3][5] Nitroquinolones exhibit broad-spectrum activity against bacteria, fungi, and parasites.[5][6][9]

-

Mechanism of Action: The antimicrobial effect is often mediated by redox reactions. Inside the microbial cell, the nitro group can be enzymatically reduced to form highly reactive nitroso and hydroxylamine intermediates or nitro radical anions. These species can induce severe oxidative stress, damaging cellular macromolecules like DNA, proteins, and lipids, ultimately leading to cell death.[3][5]

-

Spectrum of Activity: Nitroquinolones have shown efficacy against both Gram-positive and Gram-negative bacteria.[9] For example, Nitroxoline has a long history of use in treating urinary tract infections caused by E. coli.[10] Furthermore, certain derivatives have demonstrated significant activity against challenging pathogens like Mycobacterium tuberculosis and various parasites.[5][6]

Anti-inflammatory Properties

Quinoline derivatives are also recognized for their anti-inflammatory effects.[11] While the direct contribution of the nitro group is less defined compared to its antimicrobial and anticancer roles, it can indirectly influence this activity. The complex pharmacology of quinolones means that their antibacterial, antipyretic, and analgesic properties can regulate the immune system and produce symptomatic and curative anti-inflammatory effects.[11]

The Synthetic Lever: Leveraging the Nitro Group for Molecular Diversification

From a synthetic chemist's perspective, the nitro group is not just a pharmacophore but also a "synthetic chameleon" that unlocks unique reaction pathways for functionalizing the quinolinone core.[1]

Cine-Substitution: Functionalization via Nucleophilic Attack

The high reactivity of certain nitroquinolones, such as 1-methyl-3,6,8-trinitro-2-quinolone (TNQ), allows for a unique reaction known as cine-substitution. In this process, a nucleophile attacks the C-4 position, which is followed by the elimination of the nitro group from the adjacent C-3 position.[1][4]

This reaction is exceptionally versatile, enabling the direct formation of C-C, C-N, and C-O bonds at the C-4 position under mild conditions.[1] This strategy provides a powerful and regioselective method for creating libraries of novel quinolinone derivatives from a common intermediate.

Caption: Workflow of cine-substitution on an activated nitroquinolone.

Cycloaddition Reactions: Building Molecular Complexity

The electron-deficient nature imparted by the nitro group allows the quinolinone ring to act as a dienophile in Diels-Alder reactions.[1] This enables the construction of complex, fused polycyclic systems by reacting nitroquinolones with electron-rich dienes.[1] The high reactivity of substrates like TNQ allows these cycloadditions to proceed efficiently under mild conditions, providing rapid access to novel heterocyclic frameworks.[4]

Structure-Activity Relationship (SAR) of Nitroquinolones

The biological activity of a nitroquinolone is highly dependent on the position and number of nitro groups, as well as other substituents on the quinolinone core.[12][13][14]

| Position of Nitro Group | Influence on Property / Activity | Rationale / Causality |

| C-3 | Activates for Cine-Substitution | Strongly withdraws electrons, making the adjacent C-4 position highly electrophilic and serves as a good leaving group.[1][4] |

| C-5 | Enhances Anticancer Activity | The 8-hydroxy-5-nitroquinoline (Nitroxoline) structure is a potent anticancer and antimicrobial agent.[6][8] |

| C-6 | Modulates Antibacterial Spectrum | Substitution at this position, often in combination with a C-7 substituent, influences target specificity and potency.[12] |

| C-7 | Enhances Therapeutic Action | In some heterocyclic systems, a nitro group at C-7 enhances hypnotic and therapeutic action.[15] The nature of the C-7 substituent greatly impacts the antibacterial spectrum.[16] |

| C-8 | Increases Reactivity via Steric Effects | Steric clash with a C-1 substituent (e.g., methyl) breaks ring planarity, increasing the reactivity of the pyridone ring.[1][4] |

| C-8 | Facilitates Nucleophilic Substitution at C-7 | The electron-withdrawing nature of the 8-nitro group activates the C-7 position for nucleophilic aromatic substitution.[17] |

Experimental Protocols

The following protocols provide standardized, self-validating methodologies for the synthesis and evaluation of nitro-substituted quinolinones, grounded in established literature procedures.

Synthesis of 3-Nitro-2-quinolone

This protocol is based on the condensation of ethyl nitroacetate with o-formylaniline, a common method for constructing the nitro-quinolone core.[4]

Materials:

-

o-Formylaniline

-

Ethyl nitroacetate

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Hydrochloric acid (for workup)

-

Standard laboratory glassware, heating mantle, magnetic stirrer, and filtration apparatus

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve o-formylaniline (1.0 eq) in absolute ethanol (100 mL).

-

Addition of Reagents: To the stirred solution, add ethyl nitroacetate (1.1 eq) followed by a catalytic amount of piperidine (0.1 eq).

-

Reflux: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cooling and Precipitation: After completion, cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes. The product will begin to precipitate.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the crude product with cold ethanol (2 x 20 mL) to remove unreacted starting materials and impurities.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield pure 3-nitro-2-quinolone as a crystalline solid.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Evaluation of Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method, a standard for determining the MIC of a compound against a bacterial strain.

Materials:

-

Synthesized nitroquinolone compound

-

Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Dimethyl sulfoxide (DMSO) for stock solution

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Spectrophotometer or plate reader

Procedure:

-

Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO.

-

Bacterial Inoculum Preparation: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution with CAMHB to achieve a range of test concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL). Each well should have a final volume of 100 µL.

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

-

Controls:

-

Positive Control: Wells containing bacteria and a known antibiotic (Ciprofloxacin).

-

Negative Control (Sterility): Wells containing only sterile CAMHB.

-

Growth Control: Wells containing CAMHB and bacteria, but no compound.

-

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).

Caption: Integrated workflow from synthesis to biological evaluation.

Conclusion and Future Perspectives

The nitro group is a uniquely powerful substituent in the context of quinolinone chemistry and pharmacology. Its strong electron-withdrawing nature and potential for steric influence dramatically alter the properties of the parent scaffold. This dual role as both a potent pharmacophore and a versatile synthetic activator makes nitro-substituted quinolinones a highly attractive area for drug discovery.[1][5] Future research should focus on leveraging the synthetic accessibility enabled by the nitro group to create novel, highly functionalized quinolones. By exploring unconventional substitution patterns and combining the nitro group with other key pharmacophores, it may be possible to develop next-generation therapeutics with enhanced potency, improved selectivity, and novel mechanisms of action to combat pressing health challenges like drug-resistant cancers and microbial infections.

References

-

Fujita, T. (2010). Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. Molecules, 15(8), 5174-5190. [Link]

-

Fujita, T., & Nishi, H. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 25(3), 673. [Link]

-